molecular formula C16H19N3O2S B2869811 N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-07-0

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2869811
CAS No.: 958587-07-0
M. Wt: 317.41
InChI Key: NNOPQDQTCHRKKW-UHFFFAOYSA-N
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Description

“N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoline derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis and Antimicrobial Activity : This compound has been utilized in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity. Such compounds are significant in developing new treatments for bacterial and fungal infections (Farag, Kheder, & Mabkhot, 2009).

Medicinal Applications

  • Anti-inflammatory and Anticancer Potential : Derivatives of this compound have been synthesized for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, some derivatives exhibited significant activity in these areas without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Agricultural and Chemical Applications

  • Herbicide Development and Separation of Enantiomers : The compound has been involved in the development of herbicides, specifically pyrazole phenyl ether herbicides. It plays a role in resolving the enantiomers of these herbicides, which are crucial for their effectiveness and safety (Hamper, Dukesherer, & Moedritzer, 1994).

Pharmacological Research

  • Investigation of Binding Affinities and Anticancer Activity : This compound has been part of studies to design novel thiazolyl-pyrazole derivatives, evaluating their binding affinities to the epidermal growth factor receptor kinase (EGFR) and examining their cytotoxicity against human liver carcinoma cell lines (Sayed et al., 2019).

Environmental and Material Science

  • Corrosion Inhibition : Derivatives of this compound have been investigated for their role in inhibiting the corrosion of copper, particularly in hydrochloric acid systems. This application is crucial in materials science for protecting metals in industrial environments (Sudheer & Quraishi, 2015).

Mechanism of Action

The exact mechanism of action would depend on the specific biological or pharmacological activity being considered. For example, some pyrazoline derivatives have been found to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Given the wide range of biological and pharmacological activities exhibited by pyrazoline derivatives, there is considerable interest in the development of new pyrazoline-based drugs . Future research may focus on optimizing the structure of these compounds to enhance their activity and reduce any potential side effects.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-4-15(20)17-16-13-9-22(21)10-14(13)18-19(16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPQDQTCHRKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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